Cas no 35436-74-9 (Ac-DL-Lys(Ac)-OH)

Ac-DL-Lys(Ac)-OH structure
Ac-DL-Lys(Ac)-OH structure
Product Name:Ac-DL-Lys(Ac)-OH
CAS No:35436-74-9
MF:C10H18N2O4
MW:230.260922908783
MDL:MFCD00048197
CID:295624
PubChem ID:91827
Update Time:2025-04-23

Ac-DL-Lys(Ac)-OH Chemical and Physical Properties

Names and Identifiers

    • Lysine, N2,N6-diacetyl-
    • AC-DL-LYS(AC)-OH
    • (+)-Dehydrovomifoliol
    • (4S)-4-hydroxy-3,5,5-trimethyl-4-[(1E)-3-oxobut-1-en-1-yl]cyclohex-2-en-1-one
    • (4S)-4-hydroxy-3,5,5-trimethyl-4-[(1E)-3-oxobut-1-enyl]cyclohex-2-en-1-one
    • (6S)-dehydrovomifoliol
    • AC1LEM6T
    • C02533
    • CHEBI:4372
    • Dehydrovomifoliol
    • DL-2.6-Bis-acetamino-capronsaeure
    • dl-Dehydroromifoliol
    • dl-dehydrovomifoliol
    • DL-diacetyllysine
    • N,N'-diacetyl-DL-lysine
    • (2RS)-2,6-diacetamidohexanoic acid
    • SCHEMBL2735591
    • DL-LYSINE ACETYLSALICYLATE IMPURITY G [EP IMPURITY]
    • CHEBI:165893
    • 2,6-diacetamidohexanoicacid
    • Ac-L-Lys(Ac)-OH
    • N~2~,N~6~-Bis(1-hydroxyethylidene)lysine
    • F10862
    • Lysine impurity 24
    • Lysine impurity 7
    • Lysine, N2,N6-diacetyl-, DL-
    • Q2F6EZ9SKB
    • N,N'-diacetyl-lysine
    • DL-Lysine, N2,N6-diacetyl-
    • AC-DL-LYS (AC)-OH
    • Nalpha,epsilon-Bis-acetyl-L-lysine
    • Nalpha,epsilon-Bis-acetyl-DL-lysine
    • 35436-74-9
    • DTXSID10956842
    • 2,6-diacetamidohexanoic acid
    • N2,N6-Diacetyl-DL-lysine
    • Lysine impurity 1
    • N.alpha.,N.epsilon.-Diacetyl-DL-lysine
    • L-Lysine,N2,N6-diacetyl-
    • Ac-DL-Lys(Ac)-OH
    • MDL: MFCD00048197
    • Inchi: 1S/C10H18N2O4/c1-7(13)11-6-4-3-5-9(10(15)16)12-8(2)14/h9H,3-6H2,1-2H3,(H,11,13)(H,12,14)(H,15,16)
    • InChI Key: ZHZUEHHBTYJTKY-UHFFFAOYSA-N
    • SMILES: OC(C(CCCCNC(C)=O)NC(C)=O)=O

Computed Properties

  • Exact Mass: 230.12674
  • Monoisotopic Mass: 230.12665706g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 9
  • Complexity: 266
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.9
  • Topological Polar Surface Area: 95.5Ų

Experimental Properties

  • PSA: 95.5

Ac-DL-Lys(Ac)-OH Pricemore >>

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Ac-DL-Lys(Ac)-OH Related Literature

Additional information on Ac-DL-Lys(Ac)-OH

Introduction to Lysine, N2,N6-diacetyl (CAS No. 35436-74-9)

Lysine, N2,N6-diacetyl, identified by its chemical abstracts service number CAS No. 35436-74-9, is a significant compound in the field of biochemistry and pharmaceutical research. This diacetylated derivative of lysine, an essential amino acid, has garnered attention due to its unique structural properties and potential applications in various biochemical pathways. The introduction of acetyl groups at the N2 and N6 positions modifies the physicochemical properties of lysine, enhancing its reactivity and stability under specific conditions.

The molecular structure of Lysine, N2,N6-diacetyl consists of a lysine backbone with acetyl groups attached to the second and sixth nitrogen atoms. This modification not only influences the compound's solubility and binding affinity but also opens up new avenues for its use in drug development and biochemical studies. The diacetylation process is typically carried out under controlled conditions to ensure high yield and purity, making it a valuable intermediate in synthetic chemistry.

Recent advancements in the study of Lysine, N2,N6-diacetyl have highlighted its role in modulating protein function and enzyme activity. Research has demonstrated that this compound can act as a cofactor for certain enzymes, enhancing their catalytic efficiency. Additionally, its ability to interact with nucleic acids has been explored, suggesting potential applications in gene therapy and molecular biology.

In the realm of pharmaceutical research, Lysine, N2,N6-diacetyl has shown promise as a precursor for the synthesis of novel therapeutic agents. Its modified structure allows for further functionalization, enabling the development of targeted drugs with improved pharmacokinetic profiles. For instance, studies have indicated that derivatives of this compound may exhibit inhibitory effects on specific enzymes involved in inflammatory pathways, making them candidates for treating chronic inflammatory diseases.

The industrial production of Lysine, N2,N6-diacetyl involves sophisticated chemical synthesis techniques that ensure high purity and consistency. Advanced purification methods, such as chromatography and crystallization, are employed to isolate the compound from reaction mixtures. These processes are critical in maintaining the integrity of the final product, which is essential for its application in sensitive biological assays.

One of the most intriguing aspects of Lysine, N2,N6-diacetyl is its potential role in cellular signaling pathways. Emerging research suggests that acetylated lysine residues play a crucial role in regulating protein function through post-translational modifications. The diacetylated form of lysine may influence these pathways by altering protein conformation or by serving as a recognition site for specific binding proteins. This has implications for understanding cellular processes and developing targeted therapies.

The application of computational methods has also been instrumental in studying Lysine, N2,N6-diacetyl. Molecular modeling techniques allow researchers to predict how this compound interacts with other biomolecules, providing insights into its mechanism of action. These computational approaches complement experimental studies, offering a more comprehensive understanding of its biological significance.

In conclusion, Lysine, N2,N6-diacetyl (CAS No. 35436-74-9) is a versatile compound with significant potential in biochemistry and pharmaceutical research. Its unique structural features and biological activities make it a valuable tool for studying protein function and developing novel therapeutic agents. As research continues to uncover new applications for this compound, its importance in advancing biomedical science is likely to grow.

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